AS-1517499

Vue d'ensemble

Description

AS1517499 est un inhibiteur puissant et perméable au cerveau du transducteur de signal et activateur de la transcription 6 (STAT6). Il a montré une efficacité significative dans l'inhibition de la phosphorylation de STAT6, avec une valeur de CI50 de 21 nanomolaires . Ce composé est particulièrement remarquable pour sa capacité à franchir la barrière hémato-encéphalique, ce qui en fait un outil précieux dans la recherche neurologique .

Applications De Recherche Scientifique

AS1517499 has a wide range of applications in scientific research:

Immunology: It is used to study the role of STAT6 in immune responses, particularly in the differentiation of T-helper cells.

Inflammation: It has been shown to reduce inflammation in various models, including asthma and atopic dermatitis.

Cancer Research: AS1517499 is used to investigate the role of STAT6 in cancer, particularly in the context of tumor microenvironments and immune evasion.

Mécanisme D'action

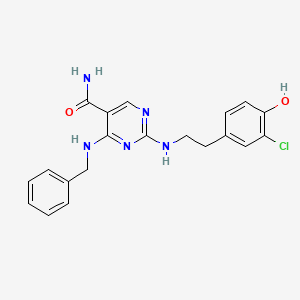

AS-1517499, also known as 4-(benzylamino)-2-[2-(3-chloro-4-hydroxyphenyl)ethylamino]pyrimidine-5-carboxamide, is a potent inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6) pathway . This compound has been studied for its potential therapeutic effects in various immunological disorders .

Target of Action

The primary target of this compound is STAT6 , a transcription factor that plays a crucial role in the immune system . STAT6 is involved in the differentiation of T-helper cells and the production of certain cytokines .

Mode of Action

This compound acts as a STAT6 inhibitor . It inhibits the phosphorylation of STAT6, thereby preventing its activation . This inhibition disrupts the STAT6 signaling pathway, which is critical for the differentiation of T-helper cells .

Biochemical Pathways

The STAT6 pathway is a key biochemical pathway affected by this compound . This pathway is involved in the immune response, particularly in the differentiation of T-helper cells . By inhibiting STAT6, this compound can reduce the differentiation of T-helper 2 (Th2) cells, which are involved in allergic responses .

Pharmacokinetics

It has been reported to be able to cross the blood-brain barrier , suggesting good bioavailability.

Result of Action

The inhibition of STAT6 by this compound leads to a reduction in Th2-related cytokine levels . This can alleviate airway eosinophil and lymphocyte infiltration, regulate GATA3/Foxp3 levels, and reduce subepithelial collagen deposition . These changes are believed to be due to the specific blockade of the STAT6 signaling pathway .

Analyse Biochimique

Biochemical Properties

AS-1517499 interacts with the STAT6 transcription factor, which mediates PPARγ-regulated gene expression in macrophages . By inhibiting STAT6, this compound can reduce the expression of PPARγ target genes, including CD36, macrophage mannose receptor, and arginase 1 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It can reduce Th2-related cytokine levels, alleviate airway eosinophil and lymphocyte infiltration, and regulate GATA3/Foxp3 levels and subepithelial collagen deposition . These changes might be due to the specific blockade of the STAT6 signaling pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the STAT6 pathway . This inhibition results in a decrease in the expression of PPARγ target genes, leading to a reduction in efferocytosis and a restoration of pro-inflammatory cytokine expression .

Temporal Effects in Laboratory Settings

In laboratory settings, apoptotic cell instillation after bleomycin treatment results in prolonged enhancement of STAT6 phosphorylation in alveolar macrophages and lung . Co-administration of this compound can reverse this enhancement .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For example, active use of this compound in AD mice effectively reduced Th2-related cytokine levels and alleviated airway eosinophil and lymphocyte infiltration .

Transport and Distribution

Given its role as a STAT6 inhibitor, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its role as a STAT6 inhibitor, it is likely that it is localized to the areas where STAT6 is active .

Méthodes De Préparation

La synthèse d'AS1517499 implique la préparation du 2-{[2-(4-hydroxyphényl)éthyl]amino}pyrimidine-5-carboxamide, un dérivé qui a été rapporté comme l'inhibiteur le plus puissant de STAT6 . Les voies de synthèse spécifiques et les conditions de réaction d'AS1517499 sont exclusives et ne sont pas largement divulguées dans la littérature publique. Il est connu que le composé est disponible en différentes quantités et puretés à des fins de recherche .

Analyse Des Réactions Chimiques

AS1517499 subit principalement des réactions d'inhibition où il inhibe sélectivement la phosphorylation de STAT6. Cette inhibition est cruciale pour bloquer les voies de signalisation en aval qui conduisent à diverses réponses inflammatoires . Le composé n'affecte pas de manière significative la différenciation des cellules T auxiliaires 1 (Th1) induite par l'interleukine 12, mais il inhibe la différenciation des cellules T auxiliaires 2 (Th2) induite par l'interleukine 4 . Le principal produit de ces réactions est la forme inhibée de STAT6, qui ne peut pas se translocaliser au noyau pour exercer ses effets .

Applications de recherche scientifique

AS1517499 a une large gamme d'applications dans la recherche scientifique :

Inflammation : Il a été démontré qu'il réduisait l'inflammation dans divers modèles, notamment l'asthme et la dermatite atopique.

Recherche sur le cancer : AS1517499 est utilisé pour étudier le rôle de STAT6 dans le cancer, en particulier dans le contexte des microenvironnements tumoraux et de l'évasion immunitaire.

Mécanisme d'action

AS1517499 exerce ses effets en inhibant la phosphorylation de STAT6, un facteur de transcription impliqué dans les voies de signalisation de diverses cytokines, notamment l'interleukine 4 et l'interleukine 13 . En bloquant la phosphorylation de STAT6, AS1517499 empêche la translocation de STAT6 au noyau, inhibant ainsi la transcription des gènes impliqués dans les réponses inflammatoires et immunitaires . Cette inhibition affecte également l'expression et l'activité du récepteur activé par les proliférateurs de peroxysomes gamma (PPARγ) dans les macrophages, qui joue un rôle dans la résolution de l'inflammation aiguë .

Comparaison Avec Des Composés Similaires

AS1517499 est unique par sa grande puissance et sa capacité à franchir la barrière hémato-encéphalique. Des composés similaires comprennent :

Inhibiteurs de STAT3 : Ces composés inhibent un autre membre de la famille STAT et sont utilisés dans diverses études sur le cancer et l'inflammation.

Inhibiteurs de STAT5 : Ceux-ci sont utilisés pour étudier le rôle de STAT5 dans les réponses immunitaires et le cancer.

Autres inhibiteurs de STAT6 : Bien qu'il existe d'autres inhibiteurs de STAT6, AS1517499 est connu pour sa grande puissance et sa perméabilité cérébrale.

Propriétés

IUPAC Name |

4-(benzylamino)-2-[2-(3-chloro-4-hydroxyphenyl)ethylamino]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O2/c21-16-10-13(6-7-17(16)27)8-9-23-20-25-12-15(18(22)28)19(26-20)24-11-14-4-2-1-3-5-14/h1-7,10,12,27H,8-9,11H2,(H2,22,28)(H2,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRMEKAUZBKTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)N)NCCC3=CC(=C(C=C3)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238798 | |

| Record name | AS-1517499 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919486-40-1 | |

| Record name | AS-1517499 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919486401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AS-1517499 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AS-1517499 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H31HOT08T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of AS1517499?

A1: AS1517499 is a selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does AS1517499 affect STAT6 activity?

A2: AS1517499 inhibits the phosphorylation of STAT6, preventing its activation and subsequent nuclear translocation. This blocks downstream signaling events mediated by STAT6. [, , , , , , , , , , , , , , ]

Q3: What are the downstream consequences of STAT6 inhibition by AS1517499?

A3: Inhibition of STAT6 by AS1517499 has been shown to:

- Suppress myeloid fibroblast activation and myofibroblast differentiation. []

- Reduce M2 macrophage polarization. [, , , , , , , , , , ]

- Attenuate the expression of extracellular matrix proteins, including collagen and fibronectin. [, , , ]

- Decrease the production of pro-inflammatory cytokines, such as IL-13, IL-17, and CCL2. [, , , , ]

- Inhibit tumor growth and metastasis. [, , ]

- Improve cognitive function in animal models of cerebral small vessel disease. []

- Ameliorate intestinal ischemia/reperfusion injury. []

Q4: What is the molecular formula and weight of AS1517499?

A4: The molecular formula of AS1517499 is C20H18ClN5O2, and its molecular weight is 395.84 g/mol.

Q5: Has AS1517499 been tested in vivo?

A5: Yes, AS1517499 has been administered to mice in various studies to investigate its effects on different disease models. [, , , , , , , , , , , , , , , , ]

Q6: What routes of administration have been used for AS1517499 in animal studies?

A6: AS1517499 has been administered intraperitoneally [, , , , , , , , , , , , , ] and intratumorally [] in preclinical models.

Q7: What types of in vitro assays have been used to study the effects of AS1517499?

A7: Researchers have employed various in vitro assays, including:

- Cell culture studies using human bronchial smooth muscle cells [], mouse bone marrow-derived macrophages (BMDM) [, , ], peritoneal macrophages [, ], RAW264.7 macrophages [, , ], U937-derived macrophages [], 3T3 fibroblasts [], human esophageal fibroblasts [, ], human esophageal epithelial cells [, ], C17.2 neural stem cells [], and BV2 microglia [].

- Luciferase assays to assess promoter activity [, ].

- Chromatin immunoprecipitation assays to study protein-DNA interactions [, ].

Q8: In what disease models has AS1517499 shown efficacy in vivo?

A8: AS1517499 has demonstrated therapeutic potential in preclinical models of:

- Renal fibrosis []

- Acute inflammation []

- Tumor growth and metastasis (breast cancer) [, , , ]

- Antigen-induced bronchial hypercontractility []

- Bleomycin-induced lung fibrosis []

- Osteoarthritis []

- Atherosclerosis []

- Colitis-associated tumorigenesis []

- Keloid fibrosis []

- Lupus nephritis []

- Intestinal ischemia/reperfusion injury []

- Atopic dermatitis []

- Chronic hypertension-induced cerebral small-vessel disease []

Q9: Have any targeted drug delivery strategies been explored for AS1517499?

A9: Yes, one study investigated the use of M2-like tumor-associated macrophage-targeted codelivery of AS1517499 and IKKβ siRNA using micellar nanodrugs. This strategy aimed to specifically deliver the therapeutic agents to the tumor microenvironment and minimize off-target effects. []

Q10: Have any biomarkers been identified for monitoring the effects of AS1517499?

A10: Although not explicitly studied as biomarkers for AS1517499 treatment response, several molecules affected by AS1517499 could potentially serve as indicators:

- M2 macrophage markers: Arg1, Fizz1, Ym1, CD206 [, , , , , , , ]

- M1 macrophage markers: iNOS, CCR7 []

- Fibrosis markers: Type 1 collagen α2, fibronectin, α-smooth muscle actin [, , , ]

- Inflammatory cytokines: IL-13, IL-17, CCL2, IL-10, TGF-β, IL-4, IFN-γ [, , , , , , , , ]

- STAT6 phosphorylation [, , , , , , , , , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.